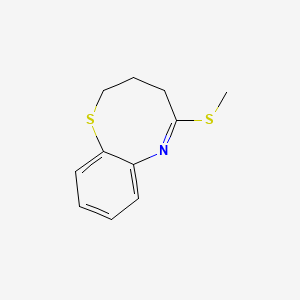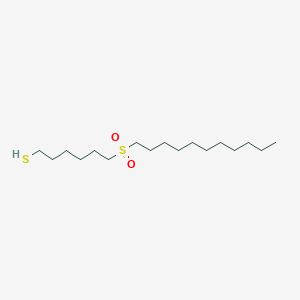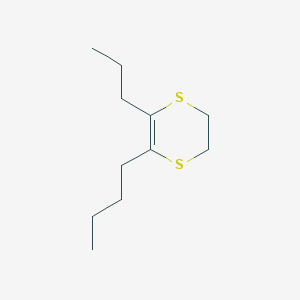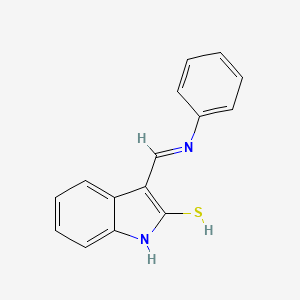![molecular formula C33H40O3 B14275940 4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) CAS No. 154722-64-2](/img/structure/B14275940.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is a complex organic compound with the molecular formula C33H40O3 and a molecular weight of 484.67 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methylene bridge connecting two phenolic units. It is known for its significant applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) typically involves the condensation of 4-hydroxybenzaldehyde with 2-cyclohexyl-5-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity . Additionally, the compound may interact with specific enzymes and receptors, modulating biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-methylenebis-: Similar structure but lacks the cyclohexyl groups.
Bisphenol A (BPA): Contains two phenolic groups connected by a methylene bridge but differs in the substituents on the phenolic rings.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features enhance its stability and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
154722-64-2 |
|---|---|
Fórmula molecular |
C33H40O3 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
2-cyclohexyl-4-[(5-cyclohexyl-4-hydroxy-2-methylphenyl)-(4-hydroxyphenyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C33H40O3/c1-21-17-31(35)29(23-9-5-3-6-10-23)19-27(21)33(25-13-15-26(34)16-14-25)28-20-30(32(36)18-22(28)2)24-11-7-4-8-12-24/h13-20,23-24,33-36H,3-12H2,1-2H3 |
Clave InChI |
TUBNHXBTFDDYPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C2=CC=C(C=C2)O)C3=CC(=C(C=C3C)O)C4CCCCC4)C5CCCCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)




![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
